(+)-10-Camphorsulfonimine
Overview
Description
Synthesis Analysis
The synthesis of camphor-derived chiral sulfones, including (+)-10-Camphorsulfonimine, has been explored through several methods. Notably, camphor-derived chiral allylic and benzylic sulfones have been synthesized with the sulfonyl group located at various positions on the camphor skeleton, demonstrating the flexibility in designing camphor-based sulfones for specific applications Lewis, McCabe, & Grayson, 2011.
Molecular Structure Analysis
The molecular structure of camphor-derived sulfonimines, including those based on (+)-10-Camphorsulfonimine, has been characterized using X-ray diffraction and DFT-D3 calculations. These studies provide insights into intra- and inter-molecular interactions, elucidating the supramolecular arrangement of the compounds and highlighting the role of the sulfonyl imine group in forming 3D structures through hydrogen bonds and non-bonding interactions Costa, Carvalho, & Galvão, 2023.
Chemical Reactions and Properties
Camphorquinone-10-sulfonic acid and its derivatives have been utilized as reagents for the specific, reversible modification of arginine residues. This application underscores the chemical reactivity of camphor sulfonimines and their potential in biochemical studies Pande, Pelzig, & Glass, 1980.
Physical Properties Analysis
The spectroscopic analysis of (1S)-(+)-10-Camphorsulfonic Acid has shed light on the physical properties of camphor sulfonimines. Studies using FT-IR, FT-Raman, and DFT methods have provided detailed information on the structural and spectral characteristics of these compounds Sangeetha et al., 2020.
Chemical Properties Analysis
The chemical characterization of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid, closely related to camphorsulfonimines, involves comprehensive techniques such as NMR, mass spectroscopy, and GC/MS. This analysis provides a foundation for understanding the chemical properties of camphorsulfonimines, including their stereochemistry and optical purity Cheng et al., 2022.
Scientific Research Applications
Reversible Modification of Arginine Residues
Camphorquinone-10-sulfonic acid and its derivatives, including (+)-10-Camphorsulfonimine, are useful for the reversible modification of arginine residues in various molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).
Promoting Strecker Degradation of Amino Acids
These compounds can promote Strecker degradation of amino acids, leading to the formation of single diastereoisomers with structural similarities to Ruhemann's purple (Carvalho et al., 2016).
Potential as Anti-inflammatory Drug
The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).
Purification of Sibutramine
D-camphor-10-sulfonic acid is effective in resolving sibutramine and its intermediate, providing a method for sibutramine purification with a resolution yield of 23.6% (Wang Zhao-yang, 2008).
Catalyzing Intramolecular Diels-Alder Reactions
In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, leading to tandem diene migration and [4+2] cycloaddition (Grieco et al., 1994).
Synthesis of Chiral Sulfones
Camphor-derived chiral sulfones can be synthesized with complete stereoselectivity, offering potential for novel organic compounds with applications in pharmaceuticals and cosmetics (Lewis, McCabe, & Grayson, 2011).
Circular Dichroism Calibration
Ammonium d-10-camphorsulfonate serves as a new standard substance for circular dichroism calibration, providing results comparable to d-10-camphorsulfonic acid within 1% error (Takakuwa, Konno, & Meguro, 1985).
Efficient Resolution of Sulfoximine
The compound demonstrates efficient resolution of ()-S-methyl-S-phenylsulfoximine with (+)-camphorsulfonic acid, resulting in a high-purity product suitable for large-scale applications (Brandt & Gais, 1997).
Use in Enantioselective Reactions
Chiral bis(sulfonamide) ligands derived from camphor show high enantioselectivity in the addition of diethylzinc to benzaldehyde (Kozakiewicz et al., 2008).
Electroactivity in Polyaniline
Camphorsulfonic acid's doping of polyaniline extends its electroactivity in neutral and alkaline media, while ring substitution with sulfo-groups improves stability (Lukachova et al., 2003).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound or questions about its properties or reactivity that have not yet been answered.
properties
IUPAC Name |
(1R,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOEBNYVSWBBW-XVKPBYJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-10-Camphorsulfonimine | |
CAS RN |
107869-45-4, 60886-80-8 | |
Record name | 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aR,6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107869-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-10-Camphorsulfonimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107869454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-10-Camphorsulfonimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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